N-Methyl-1,3-benzothiazol-6-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine, often involves reactions between 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by reactions with diamines. This methodology has been applied in creating compounds with potent antibacterial and entomological activities (Chaudhary et al., 2011).
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine, have been studied for their corrosion inhibition properties. The electronic properties of these compounds, such as HOMO and LUMO energies, have been correlated with their performance as corrosion inhibitors. The use of chemical shielding tensors as descriptors indicated that these compounds could effectively prevent corrosion, particularly on metal surfaces (Behzadi & Forghani, 2017).
Antimicrobial and Biological Activities
Several studies have focused on the synthesis of benzothiazole derivatives for biological applications, showcasing their potent antibacterial and antifungal activities. These activities are particularly significant against a range of pathogens, indicating the potential of these compounds in developing new antimicrobials (Chaudhary et al., 2011). Moreover, the anti-inflammatory and anti-bacterial properties of these compounds suggest a wide range of therapeutic applications (Hunasnalkar et al., 2010).
Synthetic Methodologies
Benzothiazole derivatives serve as key intermediates in the synthesis of complex molecules. For instance, direct amination of azoles via catalytic C-H, N-H coupling has been achieved using benzothiazole and related compounds, highlighting their utility in organic synthesis (Monguchi et al., 2009). Such methodologies are crucial for the development of new drugs and materials.
Safety And Hazards
Future Directions
Benzothiazoles, including “N-Methyl-1,3-benzothiazol-6-amine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .
properties
IUPAC Name |
N-methyl-1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOVHZDMEIGOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442665 | |
Record name | N-Methyl-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1,3-benzothiazol-6-amine | |
CAS RN |
161557-60-4 | |
Record name | N-Methyl-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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